molecular formula C17H20N2O5S2 B2390835 2-Methoxy-5-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzamide CAS No. 2034429-66-6

2-Methoxy-5-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2390835
CAS No.: 2034429-66-6
M. Wt: 396.48
InChI Key: VNNZJPOKVRTAMC-UHFFFAOYSA-N
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Description

2-Methoxy-5-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, thiophen-3-yloxy, and piperidin-1-ylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Derivative: This involves the reaction of piperidine with thiophen-3-ol under suitable conditions to form the thiophen-3-yloxy piperidine derivative.

    Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Benzamide: The final step involves coupling the sulfonylated piperidine derivative with 2-methoxybenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-3-yloxy group can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-Methoxy-5-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It can be explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-((4-(thiophen-2-yloxy)piperidin-1-yl)sulfonyl)benzamide: Similar structure but with a thiophen-2-yloxy group.

    2-Methoxy-5-((4-(furan-3-yloxy)piperidin-1-yl)sulfonyl)benzamide: Similar structure but with a furan-3-yloxy group.

Uniqueness

The uniqueness of 2-Methoxy-5-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methoxy-5-(4-thiophen-3-yloxypiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-23-16-3-2-14(10-15(16)17(18)20)26(21,22)19-7-4-12(5-8-19)24-13-6-9-25-11-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNZJPOKVRTAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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